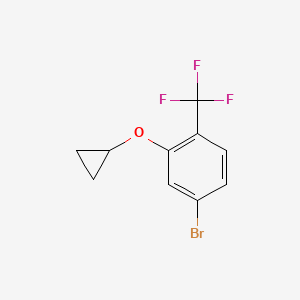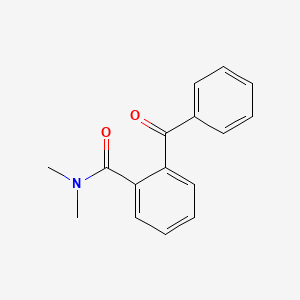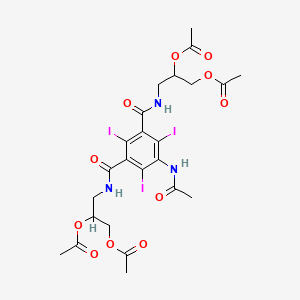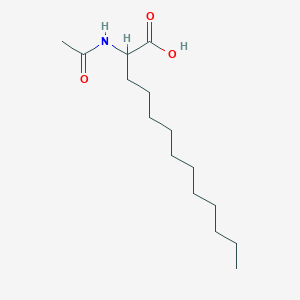
4-Chloro-5-fluoro-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde typically involves the halogenation of 2-methylbenzaldehyde. The process includes:
Chlorination: Introduction of a chlorine atom at the 4th position.
Fluorination: Introduction of a fluorine atom at the 5th position.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the halogenation reactions.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Chloro-5-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-fluoro-2-methylbenzaldehyde is utilized in several research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various bioactive compounds. The chlorine and fluorine substitutions influence the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 4-Fluoro-2-methylbenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-5-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research.
特性
分子式 |
C8H6ClFO |
|---|---|
分子量 |
172.58 g/mol |
IUPAC名 |
4-chloro-5-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
InChIキー |
KOQLSCOSJAFIGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


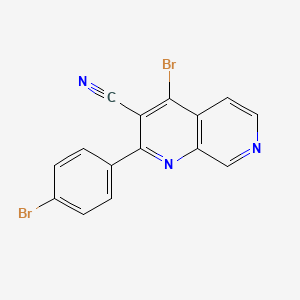
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

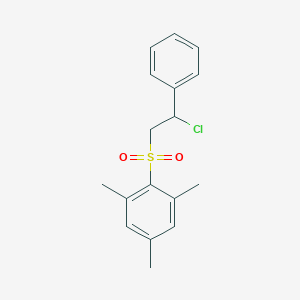


![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
